Structural Differentiation: gem-Dimethyl Substitution vs. Unsubstituted Thieno[3,4-d]pyrimidine-2,4-dione Core
The target compound (MW 198.24 g·mol⁻¹, C₈H₁₀N₂O₂S) incorporates a gem-dimethyl group at position 7 of the dihydrothiophene ring, increasing molecular weight by 30.07 g·mol⁻¹ (17.9%) relative to the unsubstituted thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione core (CAS 6251-30-5, MW 168.17 g·mol⁻¹, C₆H₄N₂O₂S) . Calculated logP for the target compound is approximately 0.76 [1], reflecting moderate lipophilicity driven by the gem-dimethyl motif. This structural feature introduces a quaternary carbon center that eliminates stereochemical ambiguity at position 7 while providing steric shielding of the thiophene sulfur, potentially altering metabolic susceptibility and derivatization regioselectivity compared to non-methylated or mono-methylated analogs such as 7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione and 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 36267-71-7) [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 198.24 g·mol⁻¹; calculated logP ≈ 0.76 |
| Comparator Or Baseline | Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 6251-30-5): MW = 168.17 g·mol⁻¹; 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 36267-71-7): MW = 152.22 g·mol⁻¹, lacks 2,4-dione functionality |
| Quantified Difference | ΔMW = +30.07 g·mol⁻¹ (+17.9%) vs. unsubstituted core; target logP ≈ 0.76 indicates moderate lipophilicity suitable for CNS-penetrant design space |
| Conditions | Calculated physicochemical properties; MW values from vendor certificates of analysis ; logP from ZINC20 database [1] |
Why This Matters
The gem-dimethyl substitution provides a unique steric and electronic profile that is chemically distinct from both the unsubstituted parent and alternative mono-methyl or ring-fusion isomers, directly impacting derivatization chemistry and SAR exploration.
- [1] ZINC20 Database. ZINC642816240: 7,7-Dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione. Calculated properties including logP = 0.762. Available at: https://zinc20.docking.org/ View Source
- [2] ChemWhat Database. 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 36267-71-7). MW 152.22, C₇H₈N₂S. Available at: https://www.chemwhat.tw/ View Source
